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molecular formula C12H8ClN3 B8556952 6-(4-Aminophenyl)-2-chloronicotinonitrile

6-(4-Aminophenyl)-2-chloronicotinonitrile

Cat. No. B8556952
M. Wt: 229.66 g/mol
InChI Key: REMDCXQIXPMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058290B2

Procedure details

2.89 mmol (500 mg) of 2,6-dichloronicotinonitrile and 3.18 mmol (551 mg, 1.1 eq.) of 4-aminophenylboronic acid are dissolved under an inert atmosphere in 33.3 ml of dioxane. 680 mg (8.09 mmol, 2.8 eq.) of sodium bicarbonate and then 8.3 ml of water are subsequently added. The mixture is stirred for 5 minutes under an inert atmosphere and then 334 mg (0.29 mmol, 0.1 eq.) of tetrakis(triphenylphosphine)palladium are added. The reaction mixture is brought to reflux (100° C.) for 2 hours and is then cooled to ambient temperature. The reaction medium is filtered and then extracted four times with ethyl acetate. The organic phases are combined, washed twice with a saturated aqueous sodium chloride solution, dried with magnesium sulphate, and concentrated. A yellow solid is then obtained. This crude is purified on a column of 90 g of silica, with an eluent gradient of 20% to 50% of ethyl acetate in heptane. The expected product is obtained in the form of a yellow solid (531 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
334 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8](Cl)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH2:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:8]2[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Cl:1])[N:9]=2)=[CH:14][CH:13]=1 |f:2.3,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)Cl
Name
Quantity
551 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)B(O)O
Name
Quantity
33.3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8.3 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
334 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ethyl acetate
WASH
Type
WASH
Details
washed twice with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A yellow solid is then obtained
CUSTOM
Type
CUSTOM
Details
This crude is purified on a column of 90 g of silica, with an eluent gradient of 20% to 50% of ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NC(=C(C#N)C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 531 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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